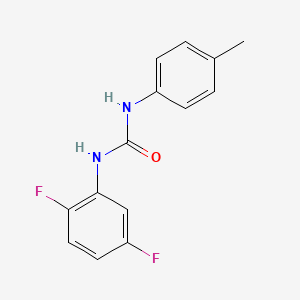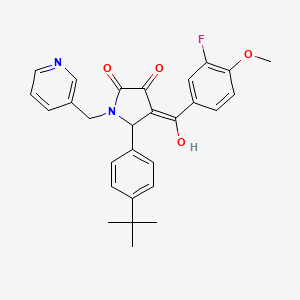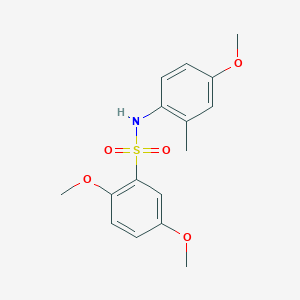
2-phenyl-4,6-bis(2-phenylvinyl)pyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-phenyl-4,6-bis(2-phenylvinyl)pyrimidine, also known as PBVP, is a chemical compound that belongs to the pyrimidine family. It has gained significant attention in the scientific community due to its potential applications in various fields such as material science, organic electronics, and biomedical research.
Wirkmechanismus
2-phenyl-4,6-bis(2-phenylvinyl)pyrimidine exerts its biological activity by binding to the colchicine site of tubulin, which prevents the polymerization of microtubules and disrupts the mitotic spindle, leading to cell cycle arrest and apoptosis. 2-phenyl-4,6-bis(2-phenylvinyl)pyrimidine has also been shown to inhibit the growth of bacteria and fungi by disrupting their cell wall synthesis.
Biochemical and Physiological Effects
2-phenyl-4,6-bis(2-phenylvinyl)pyrimidine has been shown to exhibit low toxicity in vitro and in vivo studies. 2-phenyl-4,6-bis(2-phenylvinyl)pyrimidine has been found to be metabolized in the liver and excreted in the urine. 2-phenyl-4,6-bis(2-phenylvinyl)pyrimidine has also been shown to have low solubility in water and high solubility in organic solvents.
Vorteile Und Einschränkungen Für Laborexperimente
2-phenyl-4,6-bis(2-phenylvinyl)pyrimidine has several advantages for lab experiments. It is easy to synthesize, and its purity and yield can be improved by optimizing the reaction conditions. 2-phenyl-4,6-bis(2-phenylvinyl)pyrimidine has also been shown to exhibit low toxicity and high stability in organic solvents. However, 2-phenyl-4,6-bis(2-phenylvinyl)pyrimidine has limitations such as low solubility in water, which can affect its biological activity, and its potential side effects on normal cells and tissues.
Zukünftige Richtungen
2-phenyl-4,6-bis(2-phenylvinyl)pyrimidine has several potential future directions in various fields of research. In material science, 2-phenyl-4,6-bis(2-phenylvinyl)pyrimidine can be used as a building block for the synthesis of new conjugated polymers with improved properties such as high conductivity, high stability, and low toxicity. In biomedical research, 2-phenyl-4,6-bis(2-phenylvinyl)pyrimidine can be further studied for its potential anticancer, antibacterial, and antifungal activity. 2-phenyl-4,6-bis(2-phenylvinyl)pyrimidine can also be used as a template for the synthesis of new tubulin inhibitors with improved selectivity and potency.
Conclusion
In conclusion, 2-phenyl-4,6-bis(2-phenylvinyl)pyrimidine is a chemical compound with significant potential applications in various fields of research. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. 2-phenyl-4,6-bis(2-phenylvinyl)pyrimidine has shown promise as a building block for the synthesis of new conjugated polymers and as a potential anticancer, antibacterial, and antifungal agent. Further studies are needed to fully understand the potential of 2-phenyl-4,6-bis(2-phenylvinyl)pyrimidine in these fields of research.
Synthesemethoden
2-phenyl-4,6-bis(2-phenylvinyl)pyrimidine can be synthesized using a one-pot reaction of 2,4,6-trimethylpyrimidine, benzaldehyde, and phenylacetylene in the presence of a palladium catalyst. The reaction yields a yellow crystalline solid, which can be purified using column chromatography. The purity and yield of 2-phenyl-4,6-bis(2-phenylvinyl)pyrimidine can be improved by optimizing the reaction conditions such as temperature, time, and catalyst concentration.
Wissenschaftliche Forschungsanwendungen
2-phenyl-4,6-bis(2-phenylvinyl)pyrimidine has shown potential applications in various fields of research. In material science, 2-phenyl-4,6-bis(2-phenylvinyl)pyrimidine has been used as a building block for the synthesis of conjugated polymers, which have been used in the fabrication of organic electronic devices such as solar cells, light-emitting diodes, and field-effect transistors. 2-phenyl-4,6-bis(2-phenylvinyl)pyrimidine has also been used as a fluorescent probe for the detection of metal ions and as a ligand for the synthesis of metal-organic frameworks.
In biomedical research, 2-phenyl-4,6-bis(2-phenylvinyl)pyrimidine has been studied for its potential anticancer activity. 2-phenyl-4,6-bis(2-phenylvinyl)pyrimidine has been shown to induce apoptosis in cancer cells by inhibiting the activity of tubulin, a protein that is essential for cell division. 2-phenyl-4,6-bis(2-phenylvinyl)pyrimidine has also been studied for its potential antibacterial and antifungal activity.
Eigenschaften
IUPAC Name |
2-phenyl-4,6-bis[(E)-2-phenylethenyl]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H20N2/c1-4-10-21(11-5-1)16-18-24-20-25(19-17-22-12-6-2-7-13-22)28-26(27-24)23-14-8-3-9-15-23/h1-20H/b18-16+,19-17+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKWXZYMRRLQTTH-YWNVXTCZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CC2=CC(=NC(=N2)C3=CC=CC=C3)C=CC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C2=CC(=NC(=N2)C3=CC=CC=C3)/C=C/C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H20N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Phenyl-4,6-bis[(1E)-2-phenylethenyl]pyrimidine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N'-[(2-phenylacetyl)oxy]-1,2,4-oxadiazole-3-carboximidamide](/img/structure/B5298219.png)
![2-[5-[3-(1H-pyrazol-1-yl)benzoyl]-5,6-dihydropyrrolo[3,4-c]pyrazol-1(4H)-yl]ethanol](/img/structure/B5298223.png)
![4-chloro-N-isopropyl-3-[(4-methyl-1-piperazinyl)sulfonyl]benzamide](/img/structure/B5298225.png)
![2-[4-(2-chloro-4-fluorobenzyl)-1-piperazinyl]-N-cyclopentylacetamide](/img/structure/B5298228.png)


![5-{[2-(4-methoxyphenyl)-4-phenyl-4H-chromen-3-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5298252.png)
![2-[3-(3-chlorophenyl)-6-oxo-1(6H)-pyridazinyl]-N-(2-fluorophenyl)propanamide](/img/structure/B5298268.png)
![N-{2-[4-(4-chlorobenzoyl)-1-piperazinyl]phenyl}-2-methylpropanamide](/img/structure/B5298274.png)
![N-[3-(3,9-diazaspiro[5.5]undec-3-yl)-3-oxopropyl]-N-methylmethanesulfonamide hydrochloride](/img/structure/B5298278.png)

![[4-(4-methoxybenzyl)-1-(quinolin-6-ylcarbonyl)piperidin-4-yl]methanol](/img/structure/B5298301.png)
![1-{[2-(4-methoxy-2,3-dimethylphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}piperidin-3-ol](/img/structure/B5298302.png)